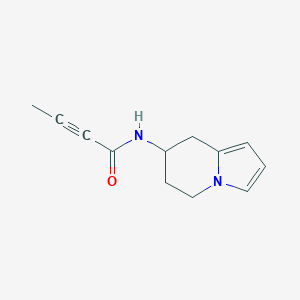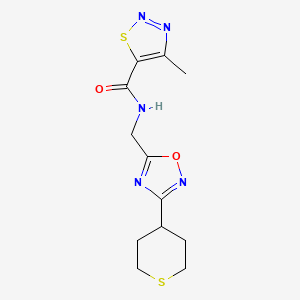![molecular formula C17H10ClF6N3 B2767274 N-(4-chlorobenzyl)-5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-amine CAS No. 337928-15-1](/img/structure/B2767274.png)
N-(4-chlorobenzyl)-5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-chlorobenzyl)-5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-amine (NCB-TNA) is a heterocyclic compound that is used in a variety of scientific research applications. NCB-TNA is a synthetic compound that can be used to study the biochemical and physiological effects of compounds on biological systems. NCB-TNA has been used in a variety of research applications, including studying the mechanism of action of drugs and understanding the effects of environmental toxins on biological systems.
Scientific Research Applications
Novel Organosoluble Fluorinated Polyimides
Researchers Chung and Hsiao (2008) explored the development of novel organosoluble fluorinated polyimides derived from 1,6-bis(4-amino-2-trifluoromethylphenoxy)naphthalene, a compound structurally related to N-(4-chlorobenzyl)-5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-amine. These polyimides exhibited properties like low moisture absorption, low dielectric constants, and high thermal stability, making them suitable for various industrial applications (Chung & Hsiao, 2008).
Highly Soluble Fluorinated Polyimides
In a related study, Chung et al. (2009) synthesized highly soluble fluorinated polyimides based on an asymmetric bis(ether amine) containing trifluoromethyl groups, again similar in structure to the subject compound. These polyimides showed excellent solubility, low moisture absorption, and low dielectric constants, enhancing their potential in electronic applications (Chung et al., 2009).
Fluorinated Polyimides for Enhanced Thermal Stability
Hsiao et al. (2004) researched the synthesis of novel fluorinated polyimides from 1,5-bis(4-amino-2-trifluoromethylphenoxy)naphthalene, a compound analogous to the one . These polyimides displayed high thermal stability, which is critical in high-temperature applications (Hsiao et al., 2004).
Light-Colored Fluorinated Polyimides
Yang, Hsiao, and Wu (2003) developed light-colored fluorinated polyimides derived from a compound closely related to this compound. These polyimides showed properties such as low color intensity, high solubility, and strong tensile strengths, suitable for applications requiring aesthetic and mechanical properties (Yang et al., 2003).
Mechanism of Action
Target of Action
The compound N-(4-chlorobenzyl)-5,7-bis(trifluoromethyl)[1,8]naphthyridin-2-amine, also known as N-[(4-chlorophenyl)methyl]-5,7-bis(trifluoromethyl)-1,8-naphthyridin-2-amine, is a hybrid pharmacophore that merges β-lactams, 1,8-naphthyridine, and secondary amines Similar compounds have been evaluated for their antimicrobial and anticancer activities .
Mode of Action
It is known that β-lactams, one of the components of this hybrid pharmacophore, act by inhibiting cell wall synthesis in bacteria, leading to cell death . The 1,8-naphthyridine component is known to have diverse biological activities, including anti-inflammatory and anti-tumor activity .
Biochemical Pathways
Given the known activities of β-lactams and 1,8-naphthyridines, it can be inferred that the compound may affect pathways related to cell wall synthesis in bacteria and potentially pathways related to inflammation and tumor growth .
Pharmacokinetics
The compound’s biological activities were supported and studied by dft studies and admet predictions .
Result of Action
The compound has been evaluated for its antimicrobial and anticancer activities. Notably, some compounds in the series were identified as potent anticancer molecules and were comparable to Cisplatin . Some compounds were found to have promising antitubercular efficacy even greater than the standards Streptomycin and Ciprofloxacin . They also displayed potency against both Gram-positive and Gram-negative bacteria and were comparable to Ampicillin & Ciprofloxacin .
Action Environment
The synthesis of the compound was achieved using a green chemistry approach, which suggests that the compound can be produced in an environmentally friendly manner .
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-5,7-bis(trifluoromethyl)-1,8-naphthyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10ClF6N3/c18-10-3-1-9(2-4-10)8-25-14-6-5-11-12(16(19,20)21)7-13(17(22,23)24)26-15(11)27-14/h1-7H,8H2,(H,25,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPNKSLVIYZEVFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC2=NC3=C(C=C2)C(=CC(=N3)C(F)(F)F)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10ClF6N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[1-(3-chlorophenyl)imidazol-2-yl]sulfanyl-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2767192.png)

![N-(1-cyanocyclopentyl)-2-[4-(4-hydroxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]acetamide](/img/structure/B2767196.png)
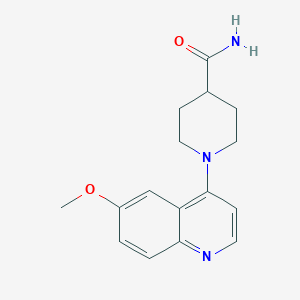
![Methyl 6-acetyl-2-(4-nitrobenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2767199.png)
![1-(3,4-Dimethoxybenzyl)-3-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)urea](/img/structure/B2767200.png)
![2-(4-(3-fluorophenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-(m-tolyl)acetamide](/img/structure/B2767201.png)
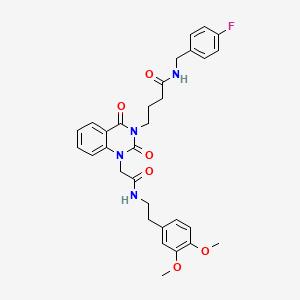
![N-[cyano(1-phenyl-1H-pyrazol-4-yl)methyl]-2-(4-methylpiperidin-1-yl)acetamide](/img/structure/B2767204.png)
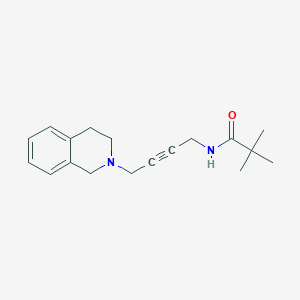
![N-(6-ethylbenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B2767206.png)
![3-(1-(2-(thiophen-2-yl)acetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2767207.png)
